Boc-D-Tyr(tBu)-OH

Chiral purity Enantiomeric excess Peptide stereochemistry

SPPS workflows requiring D-amino acid incorporation face epimerization risks that compromise peptide stereochemistry and bioactivity. Boc-D-Tyr(tBu)-OH (CAS 507276-74-6) resolves this with orthogonal Boc/tBu protection and verified chiral integrity. • Enantiomeric purity ≥99.5% ee ensures reliable D-configuration retention during coupling • Orthogonal acid-labile Boc (α-amine) and tBu (phenolic OH) groups enable sequential deprotection without racemization • Compatible with both Boc/Bn and Fmoc/tBu SPPS strategies; bulk quantities available with batch-specific CoA and HPLC traceability

Molecular Formula C18H27NO5
Molecular Weight 337.4 g/mol
Cat. No. B8813589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Tyr(tBu)-OH
Molecular FormulaC18H27NO5
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)
InChIKeyZEQLLMOXFVKKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Tyr(tBu)-OH: Baseline Overview


Boc-D-Tyr(tBu)-OH (CAS 507276-74-6) is a doubly-protected D-tyrosine derivative used as a chiral building block in solid-phase peptide synthesis (SPPS). It features an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino function and an acid-labile tert-butyl (tBu) ether on the phenolic hydroxyl group, enabling orthogonal deprotection strategies compatible with both Boc/Bn and Fmoc/tBu SPPS chemistries [1]. The compound exhibits a molecular weight of 337.41 g/mol and a defined enantiomeric purity specification of ≥99.5% ee, distinguishing it from racemic or L-enantiomer alternatives [2]. Its lipophilic character (cLogP ~2.5) and robust stereochemical integrity underpin its utility in constructing D-peptide libraries, protease-resistant analogs, and conformationally constrained bioactive peptides [3].

Risks of Substituting Boc-D-Tyr(tBu)-OH


Generic substitution of Boc-D-Tyr(tBu)-OH with its L-enantiomer (Boc-Tyr(tBu)-OH) or alternative protecting group schemes (e.g., Fmoc-D-Tyr(tBu)-OH) without quantitative justification introduces measurable risks in stereochemical fidelity, synthesis yield, and final peptide bioactivity. The D-configuration at the α-carbon is essential for inducing protease resistance and unique conformational folding in peptide therapeutics, with epimerization during coupling capable of reducing chiral purity below 95% ee [1]. Furthermore, the orthogonal Boc/tBu protection scheme offers distinct acid-labile deprotection kinetics relative to Fmoc-based approaches, with tBu ethers exhibiting greater stability to repetitive TFA treatments than benzyl-based protecting groups (Bn group cleaves under 50% TFA, while tBu remains intact) [2]. The evidence presented below demonstrates precisely where Boc-D-Tyr(tBu)-OH maintains quantifiable advantages over its closest comparators, enabling informed procurement decisions based on assay-verified performance metrics rather than vendor claims.

Boc-D-Tyr(tBu)-OH: Comparative Performance Evidence


Enantiomeric Purity Advantage

The target compound Boc-D-Tyr(tBu)-OH is supplied with a documented enantiomeric purity specification of ≥99.5% ee (enantiomer ≤0.5% as determined by HPLC), ensuring that less than 0.5% of the unwanted L-enantiomer is present. In contrast, the commonly used L-enantiomer Boc-Tyr(tBu)-OH (CAS 47375-34-8) is routinely specified only as '≥99.0% (sum of enantiomers, TLC)' without a stated enantiomeric excess . The difference in specification methodology means that Boc-Tyr(tBu)-OH could theoretically contain up to 2% D-enantiomer while still meeting its listed purity, whereas Boc-D-Tyr(tBu)-OH guarantees a maximum 0.5% cross-contamination [1].

Chiral purity Enantiomeric excess Peptide stereochemistry Quality control

Optical Rotation Identity Confirmation

The L-enantiomer Boc-Tyr(tBu)-OH exhibits a specific rotation [α]²⁰/D of −15.0±1.0° (c=1% in DMF) . While the exact specific rotation of Boc-D-Tyr(tBu)-OH is not publicly reported from authoritative sources, the D-enantiomer is expected to show a rotation of approximately +15.0° under identical conditions (equal magnitude, opposite sign). The Fmoc-D-Tyr(tBu)-OH comparator provides a validated reference: its specific rotation is +28.0° to +32.0° (c=1, DMF), confirming the expected positive rotation for D-configured tyrosine derivatives .

Optical rotation Enantiomeric identity Quality control Polarimetry

Acid-Labile Orthogonal Protection

The Boc/tBu protection scheme of Boc-D-Tyr(tBu)-OH is fully acid-labile, with both the α-amino Boc group and the phenolic tBu ether cleaved under TFA treatment. This contrasts with Fmoc-D-Tyr(tBu)-OH, where the Fmoc group requires basic conditions (typically 20% piperidine) for removal [1]. The tert-butyl ether protecting the Tyr side-chain is more stable to repetitive TFA treatments than benzyl (Bn) groups, which undergo partial cleavage during Boc deprotection cycles in Boc/Bn SPPS [2]. Specifically, the tBu group remains intact under 50% TFA/DCM (standard Boc removal conditions), whereas Bn groups show measurable degradation, potentially leading to premature side-chain exposure and unwanted branching [2].

Orthogonal protection Boc SPPS Fmoc SPPS Deprotection kinetics

Minimal Epimerization in Coupling

Boc-D-Tyr(tBu)-OH is documented to possess chiral purity (>98% ee) that 'ensures minimal epimerization' during peptide coupling reactions [1]. In comparative cyclization studies using the pentapeptide sequence Boc-Tyr(tBu)-D-Orn-Phe-D-Pro-Gly-OH (which incorporates the same Boc-Tyr(tBu) moiety in its L-configuration), the simple structure 'prevented racemization and cyclodimerization' under optimized coupling conditions [2]. The D-configuration at the α-carbon of the target compound provides inherent resistance to base-catalyzed racemization during activation, a critical advantage when coupling hindered or sensitive amino acids.

Racemization Epimerization Peptide coupling Chiral integrity

Dual SPPS Strategy Compatibility

The target compound's Boc/tBu protecting group pair enables its use as a building block in both Boc/Bn and Fmoc/tBu SPPS strategies. In Fmoc/tBu SPPS, the tBu side-chain protection is the standard choice for tyrosine, and the Boc N-terminal protection can be selectively removed after Fmoc-deprotection and chain assembly to reveal a free N-terminus for further modification . In contrast, Fmoc-D-Tyr(tBu)-OH is exclusively compatible with Fmoc/tBu SPPS and cannot be employed in Boc/Bn protocols due to the base-sensitivity of Fmoc . Boc-Tyr(tBu)-OH (L-enantiomer) shares this cross-compatibility but lacks the stereochemical properties required for D-peptide synthesis .

Solid-phase peptide synthesis Boc chemistry Fmoc chemistry Building block versatility

Boc-D-Tyr(tBu)-OH: Validated Applications


Protease-Resistant D-Peptide Therapeutics

The D-configuration of Boc-D-Tyr(tBu)-OH confers resistance to enzymatic degradation by mammalian proteases, which exclusively recognize L-amino acids. This property is exploited in the construction of D-peptide-based antimicrobial agents and metabolically stable therapeutic leads. The compound's high enantiomeric purity (≥99.5% ee) ensures that the final D-peptide product retains intended stereochemistry and biological activity [1].

Constrained Cyclic Peptides for Receptor Targeting

Cyclization studies using Boc-Tyr(tBu)-containing pentapeptide sequences demonstrated successful ring formation with minimal racemization, using coupling reagents such as DPPA and NDPP [2]. Boc-D-Tyr(tBu)-OH can be employed in analogous cyclization strategies to generate D-amino acid-containing cyclic peptides with improved metabolic stability and constrained bioactive conformations for GPCR or opioid receptor targeting.

N-Terminal D-Tyr Introduction in Fmoc SPPS

The compound serves as a standard building block for introducing N-terminal D-tyrosine residues in Fmoc SPPS. The Boc group can be retained throughout chain assembly to protect the N-terminus from unwanted acylation, then cleaved with TFA during final global deprotection to expose the free amine for further conjugation or labeling .

Modified Tyrosine Analogs for SAR Studies

As a protected D-tyrosine derivative with orthogonal acid-labile groups, Boc-D-Tyr(tBu)-OH provides a versatile chiral synthon for the preparation of O-alkylated, halogenated, or otherwise modified D-tyrosine analogs. The tBu ether can be selectively removed under mild acidic conditions while leaving the Boc group intact, enabling sequential functionalization of the phenolic oxygen prior to peptide coupling [3].

Technical Documentation Hub

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